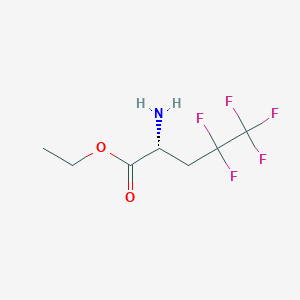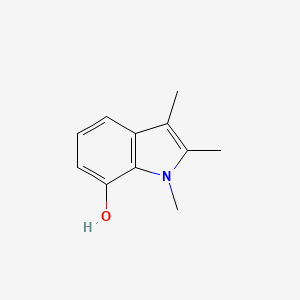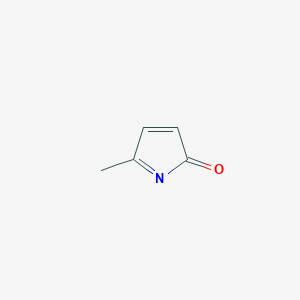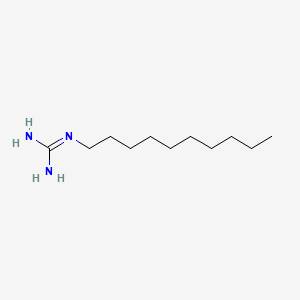
Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is a fluorinated amino acid ester. This compound is notable for its unique structure, which includes a pentafluorinated carbon chain, making it highly interesting for various chemical and biological applications. The presence of both an amino group and an ester functional group allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester.
Industrial Production Methods
On an industrial scale, the production of Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can significantly enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate exerts its effects involves interactions with various molecular targets. The fluorinated carbon chain can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate: Similar structure but lacks the ® configuration.
Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl®-2-amino-3,3,4,4,4-pentafluorobutanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its specific ® configuration and the presence of five fluorine atoms on the carbon chain. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H10F5NO2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m1/s1 |
Clave InChI |
NNPWRIQJPPUNLM-SCSAIBSYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC(C(F)(F)F)(F)F)N |
SMILES canónico |
CCOC(=O)C(CC(C(F)(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)

![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)







